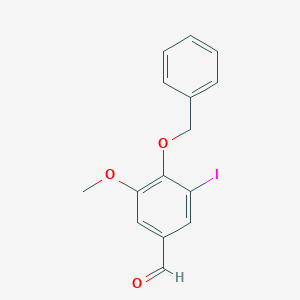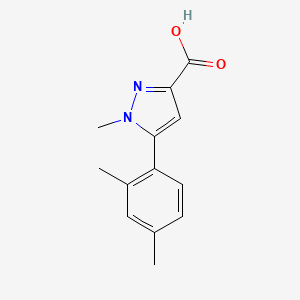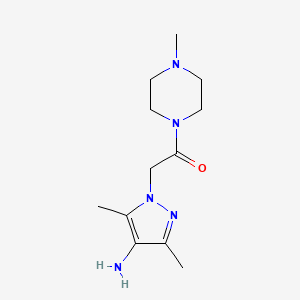
4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde
Vue d'ensemble
Description
4-(Benzyloxy)-3-methoxybenzaldehyde is a type of benzaldehyde derivative . Benzaldehyde derivatives are a class of compounds that possess various biological and pharmacological activities .
Synthesis Analysis
While specific synthesis methods for 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde are not available, similar compounds have been synthesized through various methods . For instance, 4-(Benzyloxy)benzaldehyde was used in the synthesis of estrogen receptor β-selective ligand , and 4-Benzyloxy-3-methoxybenzaldehyde was used in the synthesis of 1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid .Applications De Recherche Scientifique
Synthesis of New Compounds
4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde has been used in the synthesis of new compounds such as 1-benzyloxy-2- (3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene . This compound was synthesized using new methods from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction .
Ullmann Coupling Reaction
The compound has been used in the Ullmann coupling reaction for the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene . This reaction is a key step in the synthesis of various complex organic compounds .
Tyrosinase Inhibition
4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde has been found to have potential applications as a tyrosinase inhibitor . Tyrosinase is a key enzyme target to design new chemical ligands against melanogenesis .
Synthesis of 1,2-bis (4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid
This compound has been used in the synthesis of 1,2-bis (4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid . This is a key intermediate in various synthetic pathways .
5. Enantioselective Total Synthesis of Neurotrophic (-)-talaumidin 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde has been used in the first enantioselective total synthesis of a neurotrophic (-)-talaumidin . This is a significant development in the field of neurotrophic drug development .
Synthesis of Novel Chalcones Derivatives
This compound has been used in the synthesis of novel chalcones derivatives having 1-(4-benzyloxy-5-chloro-2-hydroxy-3iodophenyl) ethanone moiety . These derivatives have shown promising antimicrobial activity .
Propriétés
IUPAC Name |
3-iodo-5-methoxy-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO3/c1-18-14-8-12(9-17)7-13(16)15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYGIAAOCVCAGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-{[(2-fluoro-4-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B3033717.png)



![Benzyl[(1,3,5-trimethylpyrazol-4-yl)methyl]amine](/img/structure/B3033725.png)







